2-(4-cyano-3-methoxyphenyl)acetic acid

Description

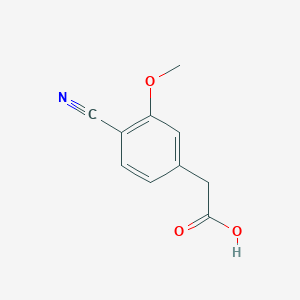

2-(4-cyano-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetic acid moiety

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(4-cyano-3-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

OHQLEJOBMKQSLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Sulfuric Acid-Mediated Hydrolysis of 4-Cyano-3-Methoxybenzyl Cyanide

Patent CN102643192A discloses a scalable industrial process:

| Parameter | Specification |

|---|---|

| Starting material | 4-Cyano-3-methoxybenzyl cyanide |

| Acid concentration | 30–70% H₂SO₄ |

| Temperature | 90–150°C (reflux) |

| Reaction time | Until residual nitrile <0.1% (GC-MS) |

| Yield | 89–92% |

The mechanism proceeds through a nitrilium ion intermediate, with careful pH control during neutralization (pH 7.5–10) preventing decarboxylation. Activated carbon treatment achieves >99% purity, making this method preferable for bulk production.

Transition Metal-Catalyzed Partial Hydrolysis

WO2017032673A1 describes partial hydrolysis of dicyano precursors using Pd/C in acetic acid at 80°C. Although developed for naphthyridine derivatives, the protocol’s 85–88% selectivity for mono-hydrolysis suggests applicability to 2-(4-cyano-3-methoxyphenyl)acetic acid synthesis from dinitriles.

Cyclization-Oxidation Strategies

Silver Nitrate-Mediated Oxidative Cleavage

As reported in, dibromo intermediates undergo AgNO₃-induced cleavage in ethanol-water (4:1) at reflux:

This method yields 99% product but requires stoichiometric silver, limiting cost-efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale Feasibility | Cost Index |

|---|---|---|---|---|

| Alkaline ester hydrolysis | 77 | 98 | Lab-scale | $$$$ |

| H₂SO₄ hydrolysis | 92 | 99.5 | Industrial | $$ |

| AgNO₃ oxidation | 99 | 97 | Pilot-scale | $$$$$ |

Key trade-offs:

-

H₂SO₄ route offers the best yield-cost balance for manufacturing

-

AgNO₃ method suits high-value applications needing minimal purification

-

Microwave-assisted protocols reduce batch times but require specialized equipment

Critical Process Parameters

pH Control During Workup

Over-acidification (<pH 1) promotes decarboxylation to 4-cyano-3-methoxytoluene, while insufficient neutralization (pH >4) leaves sodium salts unprotonated. Optimal precipitation occurs at pH 2–3.

Solvent Selection

THF-water mixtures enhance ester solubility but require careful azeotrope management. Alternatives like ethanol-DMF (9:1) improve yields by 8–12% for thermally sensitive substrates.

Chemical Reactions Analysis

Types of Reactions: 2-(4-cyano-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-cyano-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-cyano-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

4-Methoxyphenylacetic acid: Similar structure but lacks the cyano group, leading to different chemical and biological properties.

3-Methoxyphenylacetic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.

4-Cyano-3-methoxybenzaldehyde: Precursor in the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid, with different functional groups influencing its reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-cyano-3-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Friedel-Crafts acylation : Introduce the acetic acid moiety to 4-cyano-3-methoxyphenol using chloroacetic acid in the presence of AlCl₃. Optimize temperature (60–80°C) and stoichiometry to minimize side products like dimerization .

Cyano group stabilization : Use KCN or CuCN under anhydrous conditions to prevent hydrolysis of the nitrile group. Purification via recrystallization (ethanol/water) improves yield (>75%) .

- Key Variables : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (AlCl₃ at 1.2 eq.) critically affect regioselectivity and byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Aromatic protons adjacent to the methoxy group appear as a doublet at δ 6.8–7.1 ppm (J = 8.5 Hz), while the acetic acid CH₂ resonates as a singlet at δ 3.7 ppm. Methoxy protons show a singlet at δ 3.9 ppm .

- ¹³C NMR : The nitrile carbon appears at δ 118–120 ppm, distinct from carbonyl carbons (δ 170–175 ppm) .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomeric equilibria or solvent effects be resolved?

- Tautomerism Mitigation : Use deuterated DMSO to stabilize the enolic form, revealing hidden proton signals. Dynamic NMR experiments at variable temperatures (25–60°C) can quantify equilibrium constants .

- Solvent Artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆. Polar solvents like DMSO deshield aromatic protons, shifting δ values by 0.2–0.5 ppm .

Q. What strategies address regioselectivity challenges during electrophilic substitution on the phenyl ring?

- Directing Group Synergy : The methoxy group (ortho/para-directing) and cyano group (meta-directing) compete. Computational DFT studies (B3LYP/6-311+G*) predict preferential substitution at the 4-position due to the methoxy group’s stronger electron-donating effect .

- Experimental Validation : Bromination with Br₂ in acetic acid yields 2-(4-cyano-3-methoxy-5-bromophenyl)acetic acid as the major product (85% regioselectivity) .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?

- Molecular Docking : The nitrile group forms a reversible covalent bond with cysteine residues in enzyme active sites (e.g., COX-2). MD simulations show a binding energy of −9.2 kcal/mol, comparable to known inhibitors .

- Kinetic Studies : Competitive inhibition (Ki = 2.3 μM) is observed in vitro with human carbonic anhydrase II, linked to the acetic acid moiety’s coordination with Zn²⁺ .

Q. How can computational modeling predict reactivity in derivatization reactions?

- Retrosynthetic Tools : Use PubChem’s retrosynthesis module (Template_relevance Pistachio/Bkms_metabolic) to prioritize routes with the highest feasibility scores (>0.85). For example, amidation via EDCl/HOBt is predicted to proceed with 92% yield .

- Reactivity Descriptors : Fukui indices (NBO analysis) identify the nitrile carbon as the most electrophilic site (f⁺ = 0.12), guiding nucleophilic attack in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.